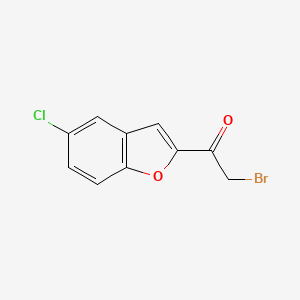
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
Descripción general
Descripción
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone, also known as BCD, is a brominated compound found in nature. It is a colorless solid with a melting point of about 130°C. BCD has been used for a variety of applications, including as a pharmaceutical intermediate, in organic synthesis, and as a reagent. It has also been studied for its potential biological activity, including its ability to interact with receptors and enzymes.
Aplicaciones Científicas De Investigación
Polymer Synthesis
In the field of polymer science, Koca et al. (2012) described the synthesis of a novel methacrylate monomer containing a benzofuran side group, 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA), from esterification of 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone. This monomer was polymerized to form poly(BOEMA), which exhibited significant thermal stability, as evidenced by a glass transition temperature of 137°C and detailed thermal degradation kinetics (M. Koca et al., 2012).
Direcciones Futuras
Benzofuran compounds, including “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring these potentials further.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with targets such as theextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and the fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling and growth.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other benzofuran derivatives, which have been shown to bind strongly and with high selectivity to various receptors .
Result of Action
Similar compounds have shown significant cell growth inhibitory effects in various types of cancer cells .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves covalent bonding, leading to changes in protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. For example, it has been shown to inhibit key enzymes in the glycolytic pathway, resulting in decreased glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with its molecular targets, as it ensures that the compound is in the right place at the right time to exert its effects .
Propiedades
IUPAC Name |
2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBAVYOQQLHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405519 | |
| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7039-74-9 | |
| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



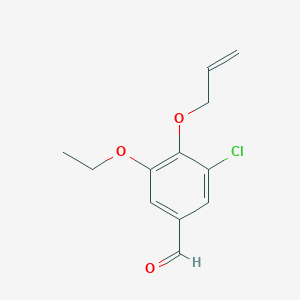
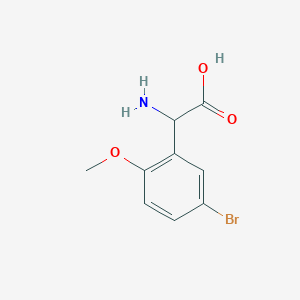
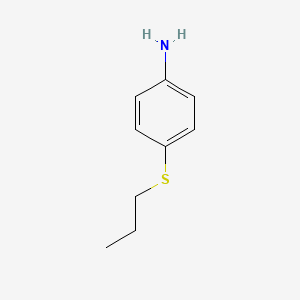

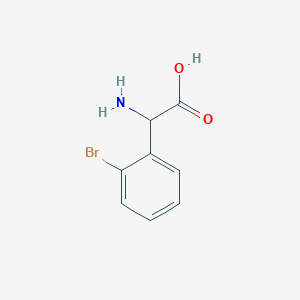
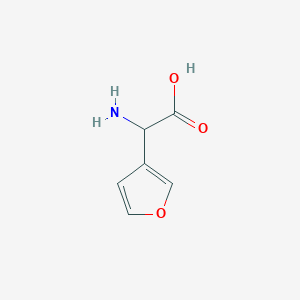
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

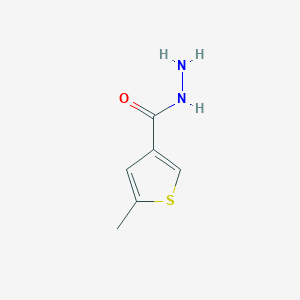

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)


